

2-Mercaptothienothiazole chemical structure and properties

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Compound of Interest

Compound Name: 2-Mercaptothienothiazole

Cat. No.: B15466591

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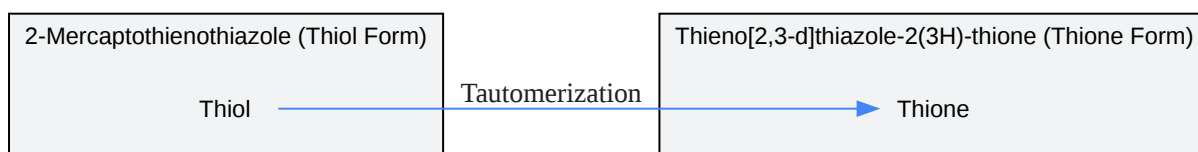
2-Mercaptothienothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Mercaptothienothiazole**, a heterocyclic compound with potential applications in research and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on the core chemical structure, thieno[2,3-d]thiazole, and proposes synthetic methodologies based on related compounds.

Chemical Structure and Isomerism

2-Mercaptothienothiazole exists in a tautomeric equilibrium with its thione form, thieno[2,3-d]thiazole-2(3H)-thione. The thione tautomer is generally considered to be the more stable form in related heterocyclic systems.



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Caption: Tautomeric equilibrium between the thiol and thione forms of **2-Mercaptothienothiazole**.

Physicochemical Properties

Specific experimental data for **2-Mercaptothienothiazole** is scarce in publicly available literature. The following table summarizes the available information for the parent thieno[2,3-d]thiazole ring system and the limited data for the target compound.

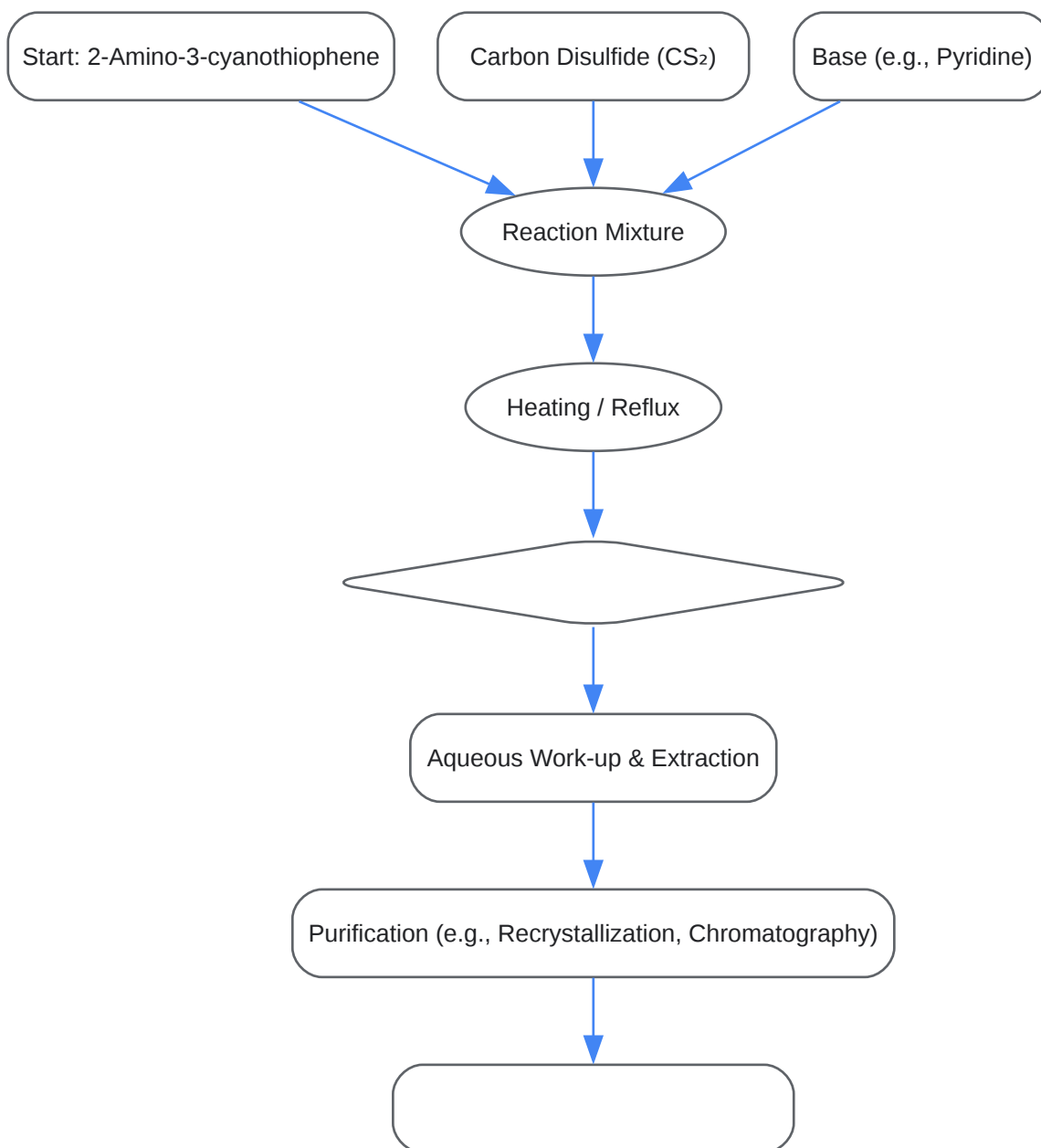
Property	Value (Thieno[2,3-d]thiazole)	Value (2-Mercaptothienothiazole)	Data Source
Molecular Formula	C ₅ H ₃ NS ₂	C ₅ H ₃ NS ₃	PubChem
Molecular Weight	141.21 g/mol	Not available	PubChem
CAS Number	251-43-4	Not available	PubChem
Appearance	Not available	Not available	-
Melting Point	Not available	Not available	-
Boiling Point	Not available	Not available	-
Solubility	Not available	Not available	-
CBNumber	-	CB11012847	ChemicalBook[1]

Synthesis Protocols

A definitive, experimentally verified protocol for the synthesis of **2-Mercaptothienothiazole** is not readily available in the surveyed literature. However, based on the synthesis of related thieno[2,3-d]thiazole derivatives, a plausible synthetic route can be proposed. A common method for constructing the thieno[2,3-d]thiazole core involves the reaction of a 2-amino-3-cyanothiophene derivative with carbon disulfide.

Proposed Synthetic Workflow

This proposed workflow is based on established synthetic routes for similar heterocyclic systems.



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Caption: Proposed synthetic workflow for **2-Mercapthienothiazole**.

Detailed Steps:

- **Reaction Setup:** 2-Amino-3-cyanothiophene is dissolved in a suitable solvent, such as pyridine, which can also act as a base.
- **Reagent Addition:** Carbon disulfide is added to the solution, typically in excess.
- **Reaction Conditions:** The reaction mixture is heated under reflux for several hours to facilitate the formation of an intermediate dithiocarbamate salt.
- **Cyclization:** Upon prolonged heating, the intermediate undergoes intramolecular cyclization to form the thieno[2,3-d]thiazole ring.
- **Work-up:** The reaction mixture is cooled and then poured into water. The crude product may precipitate or be extracted with an organic solvent.
- **Purification:** The crude product is purified by standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Mercaptothienothiazole** has been identified in the public domain. For the characterization of a newly synthesized sample, the following spectral features would be anticipated:

- **¹H NMR:** Signals corresponding to the protons on the thiophene ring and a broad signal for the thiol proton (if in a non-exchanging solvent).
- **¹³C NMR:** Resonances for the carbon atoms of the fused ring system, including a signal for the C=S carbon in the thione tautomer.
- **IR Spectroscopy:** Characteristic absorption bands for N-H stretching (in the thione form), C=S stretching, and C-S stretching.
- **Mass Spectrometry:** A molecular ion peak corresponding to the exact mass of C₅H₃NS₃.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or signaling pathway interactions of **2-Mercaptothienothiazole**. However, the broader class of

mercaptobenzothiazoles, which shares some structural similarity, has been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3][4][5][6] This suggests that **2-Mercaptothienothiazole** could be a molecule of interest for biological screening and drug discovery programs.

Conclusion

2-Mercaptothienothiazole represents a novel heterocyclic compound with potential for further investigation. While direct experimental data is limited, this guide provides a foundational understanding of its structure, a proposed synthetic route, and an outline for its characterization. Further research is required to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities. This information is intended to serve as a starting point for researchers and scientists interested in the exploration of this and related thienothiazole derivatives.

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